molecular formula C10H12OS B2936815 (5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol CAS No. 1421607-33-1

(5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol

Cat. No.: B2936815
CAS No.: 1421607-33-1
M. Wt: 180.27
InChI Key: KAFZCUFUJCWFTO-SECBINFHSA-N
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Description

(5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol is a chiral benzothiepin derivative serving as a key synthetic intermediate in pharmaceutical research and development . The compound features a stereospecific configuration at the 5-position, making it particularly valuable for creating enantiomerically pure therapeutic agents. This chemical scaffold demonstrates significant research importance as a precursor to more complex molecules with biological activity, including apical sodium-codependent bile acid transporter (ASBT) inhibitors . The synthetic utility of this compound is documented in patent literature, where methods describe its production through reactions involving 3-bromo-2-substituted propionaldehyde compounds in various solvent systems including toluene, 2-butanone, tetrahydrofuran, and ethanol . Researchers utilize this chiral building block to develop investigational compounds that modulate hepatic cholesterol metabolism and lower plasma low-density lipoprotein-cholesterol concentrations, as demonstrated in preclinical studies . The compound's benzothiepin core structure can be further modified through oxidation reactions to produce sulfone derivatives or functionalized at multiple positions to explore structure-activity relationships . This product is provided exclusively for research purposes in laboratory settings and is not intended for diagnostic, therapeutic, or human use. Proper handling procedures and storage under controlled conditions are recommended to maintain compound stability and purity.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12OS/c11-9-5-3-7-12-10-6-2-1-4-8(9)10/h1-2,4,6,9,11H,3,5,7H2/t9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAFZCUFUJCWFTO-SECBINFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2SC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C2=CC=CC=C2SC1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a starting material such as 2-mercaptobenzyl alcohol, which undergoes cyclization in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the thiepin ring.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, continuous flow reactors, and advanced purification techniques. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Cyclization with Potassium t-Butoxide

A common method involves reacting a sulfide-aldehyde precursor (e.g., XXI or XXIV ) with potassium t-butoxide to form the benzothiepine ring. For example:

  • Sulfide-aldehyde XXI cyclizes to yield racemic XXIIc/XXIId (benzothiepine derivatives) .

  • Sulfone-aldehyde XIV cyclizes to produce Xc/Xd (enantiomeric tetrahydrobenzothiepine-1,1-dioxides) .

Reaction Conditions:

Starting MaterialBaseSolventProductYieldReference
Sulfide-aldehydeKOtBuTHFBenzothiepine XXIIc/XXIId65–75%
Sulfone-aldehydeKOtBuTHFXc/Xd70–80%

Oxidation Reactions

The benzothiepine core undergoes oxidation to form sulfones, critical for enhancing metabolic stability in drug candidates.

Meta-Chloroperbenzoic Acid (MCPBA) Oxidation

  • Sulfide-aldehyde XXI reacts with two equivalents of MCPBA to form sulfone-aldehyde XIV .

  • Further oxidation of intermediates like XXIII (sulfide-aldehyde) yields XXIV (sulfone-aldehyde), which is cyclized to the target compound .

Key Observations:

  • Oxidation selectively targets the sulfur atom, preserving the hydroxyl group at the 5-position.

  • Stereochemical integrity of the (5R)-configuration is maintained under mild acidic conditions .

Functionalization and Derivatization

The hydroxyl group at the 5-position enables further functionalization:

Quaternary Ammonium Salt Formation

  • Reaction with 1,4-bis(chloromethyl)benzene introduces quaternary ammonium groups, though bis-adduct formation can reduce yields .

  • Example: (4R,5R)-28 reacts with dichloro-p-xylene to form chloromethyl benzyl ether derivatives .

Stereochemical Resolution

  • Enantiomerically pure (5R)-isomers are obtained via asymmetric oxidation using chiral oxaziridines (e.g., (1R)-(–)-(8,9-dichloro-10-camphorsulfonyl)oxaziridine) .

  • Resolution via enzymatic or chemical methods is also documented .

Stereochemical Considerations

The (5R)-configuration is critical for biological activity. Key strategies to preserve chirality include:

  • Asymmetric Synthesis: Use of chiral oxidizing agents to directly form the desired enantiomer .

  • Dynamic Kinetic Resolution: Base-mediated epimerization under phase-transfer catalysis (e.g., NaOH/PTC) converts undesired (5S)-isomers to the (5R)-form .

Table: Comparative Stereochemical Outcomes

MethodCatalyst/BaseEnantiomeric Excess (ee)Reference
Asymmetric OxidationCamphorsulfonyl Oxaziridine>95% (R)
Phase-Transfer CatalysisNaOH/PTC80–85% (R)

Key Challenges and Optimizations

  • Toxic Byproducts: Early routes used phosphorus pentachloride, generating hazardous HCl . Modern methods employ safer reagents like mesyl chloride.

  • Yield Improvements: Cyclic sulfate intermediates reduce steps but require expensive catalysts .

Scientific Research Applications

Based on the search results, (5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol is an organic compound with the chemical formula C10H12OSC_{10}H_{12}OS and a molecular weight of 180.27 . It is part of a class of compounds known as benzothiepines, some of which have activity as inhibitors of ileal bile acid transport .

While the search results do not focus specifically on the applications of "this compound", they do provide information on related compounds and their applications, which can help to infer potential uses:

1. As an Inhibitor of Ileal Bile Acid Transport:

  • Certain benzothiepines have been identified as inhibitors of ileal bile acid transport and taurocholate uptake .
  • An ileal apical sodium-codependent bile acid transporter (ASBT) inhibitor, a modified benzothiepin, named 1-[4-[4[(4R,5R)-3,3-dibutyl-7-(dimethylamino)-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenoxy]butyl]-4-aza-1-azoniabicyclo[2.2.2]octane methanesulfonate (SC-435), has been studied for its effects on cholesterol levels .
  • In guinea pigs, high doses of SC-435 led to a reduction in total cholesterol and LDL-cholesterol concentrations, along with changes in hepatic cholesterol metabolism and bile acid excretion .

2. Pharmaceutical Applications of Volixibat (SHP626 or LUM002):

  • Volixibat, also known as SHP626 or LUM002, is an investigational drug that may be used for the treatment of Non-Alcoholic Steatohepatitis (NASH) . It acts as an Ileal sodium/bile acid cotransporter inhibitor .

3. Maralixibat for Cholestatic Pruritus and PFIC:

  • Maralixibat is approved for treating cholestatic pruritus in Alagille syndrome (ALGS) patients aged one year and older .
  • It has also shown promise in reducing serum bile acid (sBA) levels and pruritus in patients with Progressive Familial Intrahepatic Cholestasis (PFIC) associated with bile salt export pump (BSEP) deficiency .

4. General Information on Tetrahydrobenzothiepin Derivatives:

  • This compound is categorized as one of numerous organic compounds .

5. Safety Information:

  • Safety data for this compound is not readily available online, and an SDS (Safety Data Sheet) may be required for more information .

Mechanism of Action

The mechanism of action of (5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the benzothiepin ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Heteroatom and Substitution Variations

Key Observations :

Nitrogen-containing analogues (e.g., benzodiazepines) exhibit distinct electronic properties due to lone-pair electrons on N, enabling hydrogen bonding and pharmacological activity .

Substituent Effects :

  • Halogenated derivatives (e.g., 8-bromo-benzoxepin-5-ol and 9-fluoro-benzoxepin-5-ol ) show altered reactivity and stability. Bromine’s bulkiness may hinder ring flexibility, while fluorine’s electronegativity enhances metabolic stability .

Stereochemical Specificity: The R-configuration in (5R)-benzothiepin-5-ol and (5R)-9-fluoro-benzoxepin-5-ol is critical for enantioselective interactions, such as receptor binding. Non-chiral analogues lack this specificity .

Key Observations :

Synthetic Complexity: Chiral benzothiepinols require enantioselective methods (e.g., asymmetric catalysis), while non-chiral benzoxepins are synthesized via straightforward halogenation . Benzodiazepines involve multi-step lactamization and resolution steps .

Stability :

  • Sulfur-containing compounds like (5R)-benzothiepin-5-ol are more oxidation-prone than oxygen analogues due to lower bond dissociation energy of C–S vs. C–O bonds .

Biological Activity

(5R)-2,3,4,5-tetrahydro-1-benzothiepin-5-ol is a compound of significant interest in pharmacology and medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a bicyclic structure with a hydroxyl group at the 5-position. Its molecular formula is C10_{10}H12_{12}OS, with a molecular weight of approximately 180.271 g/mol. The compound's structure is pivotal in determining its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or function.

Anticancer Potential

The compound has also been investigated for its anticancer properties. For instance, derivatives have been synthesized and evaluated for cytotoxicity against different cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (metastatic breast cancer) cells. Some compounds demonstrated significant cytotoxic effects, suggesting potential as anticancer agents .

Compound Cell Line Cytotoxicity
2dMCF-7High
3bMDA-MB-231Moderate

Anxiolytic and Analgesic Effects

This compound has been studied for its anxiolytic and analgesic properties. In pharmacological studies involving animal models, certain derivatives showed promise in reducing anxiety-like behaviors and pain responses . This suggests potential therapeutic applications in treating anxiety disorders and pain management.

The biological activity of this compound is attributed to its interactions with various molecular targets within biological systems:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with neurotransmitter receptors, influencing signaling pathways related to mood and pain perception.

Case Studies

Several studies have explored the effects of this compound on biological systems:

  • Study on Antimicrobial Activity : A study evaluated the effectiveness of different derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that certain modifications enhanced potency.
  • Cytotoxicity Assessment : In vitro assays revealed that specific derivatives exhibited IC50_{50} values in the low micromolar range against breast cancer cell lines.

Q & A

Q. Table 1: Key Characterization Techniques

TechniqueApplicationExample Data from Evidence
1H-NMRStereochemical assignmentδ 4.62–5.43 (C5-H)
HR-FABMSMolecular formula confirmationm/z 250.1265 (MH+)
X-ray diffractionAbsolute configuration determinationR factor = 0.050

Q. Table 2: Common Synthetic Challenges and Solutions

ChallengeSolutionEvidence Reference
Sulfur oxidationUse degassed solvents, inert atmosphere
Stereochemical purityChiral HPLC, enantioselective catalysts

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